NMDA Receptor Binding Affinity & Kinetics
MK-801 demonstrates significantly higher binding affinity for the NMDA receptor channel compared to ketamine and memantine. In rat brain membranes, the Kd of [3H]MK-801 is 37.2 ± 2.7 nM [1]. Patch-clamp studies on hippocampal neurons revealed that (+)-MK-801 has an IC50 of 0.12 ± 0.01 µM, which is approximately 3.6-fold more potent than ketamine (IC50 0.43 ± 0.10 µM) and 8.7-fold more potent than memantine (IC50 1.04 ± 0.26 µM) [2]. Furthermore, the kinetics of blockade/unblockade were inversely related to affinity, with MK-801 exhibiting the slowest kinetics among the compounds tested [2].
Ketamine IC50 0.43 µM (3.6×)
Memantine IC50 1.04 µM (8.7×)
| Evidence Dimension | NMDA receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 0.12 ± 0.01 µM |
| Comparator Or Baseline | Ketamine: 0.43 ± 0.10 µM; Memantine: 1.04 ± 0.26 µM |
| Quantified Difference | MK-801 is 3.6-fold more potent than ketamine and 8.7-fold more potent than memantine |
| Conditions | Patch-clamp on freshly dissociated rat hippocampal neurons; agonist: NMDA 500 µM plus glycine 5 µM |
Why This Matters
Higher affinity and slower kinetics mean MK-801 provides more sustained and complete channel blockade at lower concentrations, which is essential for experiments requiring profound NMDA receptor hypofunction, such as pharmacological models of schizophrenia.
- [1] Wong EH, Kemp JA, Priestley T, Knight AR, Woodruff GN, Iversen LL. The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proc Natl Acad Sci U S A. 1986;83(18):7104-7108. doi:10.1073/pnas.83.18.7104 View Source
- [2] Parsons CG, Panchenko VA, Pinchenko VO, Tsyndrenko AY, Krishtal OA. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Eur J Neurosci. 1996;8(3):446-454. doi:10.1111/j.1460-9568.1996.tb01228.x View Source
